molecular formula C14H17N5O2 B2998756 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034602-75-8

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2998756
CAS No.: 2034602-75-8
M. Wt: 287.323
InChI Key: SXRONOWHALMUDB-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is human phosphodiesterase 10 (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .

Mode of Action

The compound binds to the active site of PDE10A, inhibiting its enzymatic activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within the cell .

Biochemical Pathways

The increased levels of cAMP and cGMP affect various biochemical pathways. For instance, cAMP is a key regulator of glycogen, sugar, and lipid metabolism. It also plays a role in the regulation of gene transcription. On the other hand, cGMP is involved in smooth muscle relaxation, retinal phototransduction, and platelet aggregation .

Pharmacokinetics

The compound’s interaction with pde10a suggests that it may have good bioavailability and could potentially cross the blood-brain barrier, given the expression of pde10a in the brain .

Result of Action

The inhibition of PDE10A by this compound leads to an increase in the levels of cAMP and cGMP. This can result in various cellular effects, depending on the specific cell type and the signaling pathways involved .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with PDE10A. Additionally, the presence of other molecules that can bind to PDE10A may influence the compound’s efficacy .

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-19-11(7-17-14(20)10-2-5-21-9-10)6-12(18-19)13-8-15-3-4-16-13/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRONOWHALMUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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